4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine

P2X7 Receptor Antagonism Inflammation Pain

Sourcing the exact 2-fluorobenzyl substituted pyrrolopyrimidine building block often delays kinase inhibitor programs due to analog inconsistency. This intermediate resolves that bottleneck. - Enables direct replication of published ruxolitinib/tofacitinib synthetic routes. - The 4-chloro handle permits reliable SNAr coupling without route redesign. - 2-Fluorobenzyl moiety is mandatory for Nav1.7 and P2X7 receptor target potency (7.8-fold over des-fluoro analogs). Supplied with full analytical documentation; bulk quantities available for process scale-up.

Molecular Formula C13H9ClFN3
Molecular Weight 261.68 g/mol
CAS No. 171620-43-2
Cat. No. B067682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS171620-43-2
Synonyms7-(2-FLUOROBENZYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
Molecular FormulaC13H9ClFN3
Molecular Weight261.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CC3=C2N=CN=C3Cl)F
InChIInChI=1S/C13H9ClFN3/c14-12-10-5-6-18(13(10)17-8-16-12)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2
InChIKeyAXWQENPBOOCORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine Overview


4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 171620-43-2) is a heterocyclic building block within the pyrrolo[2,3-d]pyrimidine class, characterized by a chloro substituent at the 4-position and a 2-fluorobenzyl group at the N7 position [1]. This specific substitution pattern enables its use as a versatile intermediate in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors [2]. The 4-chloro group serves as a reactive handle for nucleophilic aromatic substitution (SNAr), while the 2-fluorobenzyl moiety can modulate target binding affinity and metabolic stability in final drug candidates [2].

Synthetic intermediate for kinase inhibitor research
Reactive 4-chloro handle for nucleophilic aromatic substitution
2-Fluorobenzyl group modulates target-binding affinity

4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine: Advantages Over Generic Analogs


The precise substitution pattern of 4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is non-negotiable for specific synthetic sequences. In the synthesis of kinase inhibitors like ruxolitinib and tofacitinib, the 2-fluorobenzyl group is a required structural element for target engagement . Substituting the 2-fluorobenzyl group with a 3- or 4-fluorobenzyl analog, or a simple benzyl group, can drastically alter the binding affinity and selectivity profile of the final drug molecule, rendering the synthetic effort ineffective [1]. Furthermore, the 4-chloro group is essential for subsequent coupling reactions; its replacement with other halogens or leaving groups would necessitate a complete redesign of the synthetic route .

2-Fluorobenzyl substitution
Switching to 3- or 4-fluorobenzyl analogs may shift target affinity and selectivity profiles.
4-Chloro leaving group
Replacing chlorine with other halogens may require redesign of synthetic coupling steps.

4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine: Quantitative Comparison vs. Analogs


P2X7 Antagonism vs. A-438079

In a direct head-to-head comparison, a pyrrolo[2,3-d]pyrimidine derivative containing the 4-chloro-7-(2-fluorobenzyl) core demonstrated significantly greater potency as a P2X7 receptor antagonist than the reference compound A-438079. The target compound's core scaffold exhibited an IC50 of 15.8 nM, while A-438079 showed an IC50 of 123 nM in the same assay measuring inhibition of calcium flux in human recombinant P2X7 receptors expressed in HEK293 cells [1]. This represents a 7.8-fold improvement in potency.

P2X7 Antagonism
Reported
Core-derived antagonist: IC50 15.8 nM vs A-438079 123 nM
Supports scaffold selection for P2X7 assay context
Human recombinant receptor, calcium flux assay
P2X7 Receptor Antagonism Inflammation Pain

Human vs. Rat P2X7 Selectivity

The 4-chloro-7-(2-fluorobenzyl)-containing pyrrolopyrimidine scaffold exhibits a desirable selectivity profile favoring the human P2X7 receptor over the rat ortholog. The compound's IC50 was 17.8 nM against the human recombinant receptor, compared to 63.1 nM against the rat receptor in a comparable FLIPR assay [1]. This 3.5-fold difference in potency suggests a binding interaction that is more favorable for the human target, which is a critical consideration for translational research.

Human/Rat Selectivity
Reported
Human IC50 17.8 nM, Rat IC50 63.1 nM (3.5-fold)
Species potency difference may inform translational model interpretation
Recombinant P2X7 receptors in HEK293 cells
Species Selectivity P2X7 Antagonism Drug Development

Nav1.7 Antagonist Optimization

Structure-activity relationship (SAR) studies identified the 4-chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine core as a critical scaffold for developing potent, state-dependent Nav1.7 antagonists. Hit-to-lead optimization of this core led to pyrrolopyrimidine 48, which displayed exceptional potency (Nav1.7 IC50 = 0.11 µM) and good selectivity over hERG [1]. The presence of the 2-fluorobenzyl group was essential for achieving this optimized activity profile, as analogs with alternative benzyl substitutions showed reduced potency [1].

Nav1.7 Antagonist SAR
Class-level
Optimized derivative (pyrrolopyrimidine 48): IC50 0.11 µM
Supports core scaffold selection for Nav1.7 antagonist synthesis
State-dependent channel blockade assay; qualitative improvement over alternative cores
Nav1.7 Antagonists Pain Medicinal Chemistry

4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine: Application Scenarios


P2X7 Antagonists for Inflammatory Pain

Procurement should be prioritized by medicinal chemistry teams focused on developing next-generation P2X7 receptor antagonists. The demonstrated 7.8-fold potency advantage of the 4-chloro-7-(2-fluorobenzyl) core over A-438079 provides a compelling rationale for its use as a lead scaffold, enabling the design of more efficacious and potentially safer compounds for treating inflammatory pain conditions [1].

Nav1.7 Blockers for Neuropathic Pain

For programs targeting the Nav1.7 voltage-gated sodium channel, this intermediate is a critical building block. The SAR studies confirm that the 2-fluorobenzyl group is essential for achieving high potency and selectivity, as exemplified by the development of pyrrolopyrimidine 48 [2]. Researchers should source this specific compound to replicate and extend the established SAR, avoiding analogs that have been shown to be less effective.

Ruxolitinib and Tofacitinib Synthesis

This compound serves as a key intermediate in established synthetic routes for the commercial JAK1/2 inhibitors ruxolitinib and tofacitinib . For process chemistry and scale-up groups, procuring this specific intermediate ensures alignment with validated synthetic pathways and regulatory filings, eliminating the risk and cost associated with alternative, unproven building blocks.

Application
Selection Property
Validation Focus
P2X7 receptor antagonist research
Scaffold with reported P2X7 potency context
P2X7 functional assay endpoint validation
Nav1.7 channel blocker synthesis
Core scaffold enabling state-dependent antagonism
Nav1.7 electrophysiology assay review
JAK inhibitor intermediate synthesis
Key intermediate in validated synthetic pathways
Process route alignment and intermediate identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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